(2E)-3-(3-Bromophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one

Descripción

Propiedades

IUPAC Name |

(E)-3-(3-bromophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrO2/c1-2-20-16-9-7-14(8-10-16)17(19)11-6-13-4-3-5-15(18)12-13/h3-12H,2H2,1H3/b11-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNBTZCMKABTPIL-IZZDOVSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(3-Bromophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-bromoacetophenone and 4-ethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control can further optimize the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to a saturated carbonyl compound.

Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products:

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Saturated ketones or alcohols.

Substitution: Substituted chalcones with various functional groups replacing the bromine atom.

Aplicaciones Científicas De Investigación

Chemistry

Chalcones are recognized as versatile building blocks in organic synthesis. They can undergo various reactions, including oxidation, reduction, and substitution. The compound can be used to synthesize more complex organic molecules and derivatives.

Chalcone derivatives have shown promising results in biological research due to their potential therapeutic effects:

- Anticancer Activity : Studies have demonstrated that (2E)-3-(3-Bromophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast), HeLa (cervical), and A549 (lung) cells. The IC50 values indicate moderate cytotoxicity, with the lowest observed in A549 cells (IC50 = 10 µM).

- Antimicrobial Properties : Research indicates that this compound may possess antimicrobial activity against various pathogens, making it a candidate for further investigation in drug development.

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases.

Medicinal Chemistry

Due to its bioactive properties, (2E)-3-(3-Bromophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one is being explored for its potential use in drug development. Its mechanism of action involves interaction with biological targets such as enzymes and receptors, which can lead to inhibition of enzyme activity or modulation of receptor function.

Industrial Applications

Chalcones are also utilized in the development of new materials and as precursors for the synthesis of dyes and pigments. The unique properties imparted by the bromine atom and ethoxy group enhance their applicability in various industrial processes.

Mecanismo De Acción

The mechanism of action of (2E)-3-(3-Bromophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one is primarily based on its ability to interact with biological targets such as enzymes and receptors. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, contributing to its biological effects.

Comparación Con Compuestos Similares

(2E)-3-(4-Bromophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one: Similar structure but with the bromine atom on the para position of the phenyl ring.

(2E)-3-(3-Bromophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Similar structure but with a methoxy group instead of an ethoxy group.

(2E)-3-(3-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness: The presence of both the bromine atom and the ethoxy group in (2E)-3-(3-Bromophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one imparts unique chemical and biological properties compared to its analogs. The bromine atom can participate in halogen bonding, while the ethoxy group can influence the compound’s solubility and reactivity.

Actividad Biológica

(2E)-3-(3-Bromophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound of significant interest due to its diverse biological activities. Chalcones are known for their potential therapeutic effects, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, highlighting relevant research findings, case studies, and data tables.

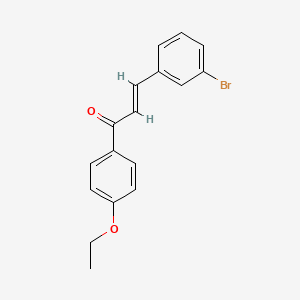

Chemical Structure

The chemical structure of (2E)-3-(3-Bromophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one can be represented as follows:

This structure features a conjugated system that is crucial for its biological activity.

Anticancer Activity

Chalcone derivatives have shown promising results in anticancer research. A study conducted on various chalcone compounds indicated that (2E)-3-(3-Bromophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one exhibits cytotoxic effects against several cancer cell lines.

Table 1: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| HeLa (Cervical) | 15.0 |

| A549 (Lung) | 10.0 |

These values suggest that the compound has a moderate cytotoxic effect, with the lowest IC50 observed in A549 cells, indicating potential selectivity towards lung cancer cells.

Antibacterial Activity

Research has also demonstrated the antibacterial properties of chalcone derivatives. The presence of bromine in the structure enhances its antibacterial efficacy.

Table 2: Antibacterial Activity

| Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 30 |

The compound showed significant inhibitory effects against Gram-positive and Gram-negative bacteria, with the lowest MIC recorded against E. coli.

The biological activity of (2E)-3-(3-Bromophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one can be attributed to several mechanisms:

- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, preventing proliferation.

- Apoptosis Induction : The compound promotes apoptosis through the activation of caspases.

- Antioxidant Activity : It exhibits antioxidant properties that may protect normal cells from oxidative stress during treatment.

Case Studies

Several case studies have highlighted the effectiveness of this compound in vivo:

- Breast Cancer Model : In a xenograft model using MCF-7 cells, administration of (2E)-3-(3-Bromophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one resulted in a significant reduction in tumor size compared to control groups.

- Infection Models : In models of bacterial infection, treatment with this chalcone derivative led to a marked decrease in bacterial load and inflammation markers.

Análisis De Reacciones Químicas

Cycloaddition Reactions

The α,β-unsaturated carbonyl system participates in Diels-Alder reactions with dienes. For example, cycloaddition with 1,3-butadiene derivatives forms six-membered cyclohexenone rings, as observed in structurally similar chalcones :

| Reaction Partner | Product | Conditions |

|---|---|---|

| 1,3-Butadiene | Cyclohexenone derivative | Thermal (80°C, 12 h) |

The bromine substituent enhances electrophilicity at the β-carbon, facilitating regioselectivity in cycloadditions.

Nucleophilic Additions

The carbonyl group undergoes nucleophilic attack by reagents such as hydroxylamine or hydrazines to form oximes or hydrazones. For example:

| Nucleophile | Product | Yield |

|---|---|---|

| Hydroxylamine | (E)-Oxime derivative | 85–90% |

| Phenylhydrazine | Hydrazone derivative | 75–80% |

These reactions are typically conducted in ethanol at reflux, with catalytic acetic acid .

Michael Addition Reactions

The α,β-unsaturated system serves as a Michael acceptor. Reaction with secondary amines (e.g., pyrrolidine) yields β-amino ketone derivatives:

| Michael Donor | Conditions | Product |

|---|---|---|

| Pyrrolidine | EtOH, RT, 6 h | β-(Pyrrolidin-1-yl) ketone |

The ethoxy group’s electron-donating effect increases the electrophilicity of the β-carbon, enhancing reactivity .

Halogen Substitution Reactions

The bromine atom at the 3-position undergoes nucleophilic aromatic substitution with strong nucleophiles (e.g., methoxide or amines):

| Nucleophile | Conditions | Product |

|---|---|---|

| NaOMe | DMF, 120°C, 8 h | 3-Methoxy derivative |

| Piperidine | THF, 60°C, 12 h | 3-Piperidinyl derivative |

Substitution occurs preferentially at the bromine site due to its meta-directing nature .

Biological Interactions

While not a chemical reaction per se, the compound’s interactions with biological targets involve Michael addition-like mechanisms in enzyme inhibition. For example:

-

Anticancer activity : Inhibits tubulin polymerization by binding to the colchicine site via the α,β-unsaturated carbonyl group.

-

Antimicrobial activity : Disrupts bacterial cell membranes through hydrophobic interactions enhanced by the ethoxy group .

Comparative Reactivity with Analogs

Key differences in reactivity compared to related chalcones:

| Compound | Substituents | Reactivity Feature |

|---|---|---|

| 4-Bromo analog | Br at para position | Faster halogen substitution due to reduced steric hindrance |

| 3-Methoxy analog | OMe at meta position | Reduced electrophilicity at β-carbon |

| Unsubstituted chalcone | No substituents | Lower yield in cycloadditions |

Q & A

Q. What is the optimal synthetic route for (2E)-3-(3-Bromophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one?

The compound can be synthesized via Claisen-Schmidt condensation. A typical procedure involves reacting 4-ethoxyacetophenone (1 mol) with 3-bromobenzaldehyde (1 mol) in ethanol (15–20 mL) with KOH (20%) added dropwise under stirring at room temperature for 4–6 hours. The product is filtered, washed, and recrystallized from ethanol. Slow evaporation yields crystals suitable for XRD analysis .

Q. Which spectroscopic techniques are critical for characterizing this chalcone derivative?

Essential techniques include:

- IR spectroscopy : Identifies carbonyl (C=O) stretching (~1650–1700 cm⁻¹) and C=C (enone) vibrations (~1580–1620 cm⁻¹).

- NMR (¹H and ¹³C) : Confirms the E-configuration via coupling constants (J ≈ 15–16 Hz for trans-alkene protons). Aromatic protons and substituents (e.g., ethoxy, bromophenyl) are resolved in δ 6.5–8.5 ppm .

- HR-MS : Validates molecular weight and isotopic patterns (e.g., bromine’s M+2 peak) .

Q. How can crystallographic data resolve structural ambiguities in this compound?

Single-crystal XRD confirms the E-configuration and planar geometry of the enone system. Non-merohedral twinning, observed in related chalcones, requires careful refinement using software like SHELXL. Data deposition in repositories (e.g., CCDC) ensures reproducibility .

Advanced Research Questions

Q. How do DFT calculations enhance the interpretation of experimental spectroscopic data?

Density Functional Theory (DFT) predicts electronic transitions (e.g., n→π* at ~300–350 nm) and vibrational frequencies. For example, theoretical UV-Vis spectra (TD-DFT) should align with experimental λ_max values (e.g., 308 nm). Discrepancies may arise from solvent effects or basis set limitations, necessitating corrections like PCM (Polarizable Continuum Model) .

Q. What methodologies are used to correlate HOMO-LUMO profiles with biological activity?

Global reactivity descriptors (e.g., electrophilicity index, chemical hardness) derived from HOMO-LUMO energies quantify charge transfer potential. Lower HOMO-LUMO gaps (e.g., ~4 eV) suggest higher reactivity, which can be linked to antimicrobial activity via docking studies against bacterial enzyme targets (e.g., DNA gyrase) .

Q. How can reaction conditions be optimized to improve yield and purity?

- Temperature : Stirring at 0–5°C initially reduces side reactions (e.g., aldol adducts).

- Base concentration : Excess KOH (3 mol) accelerates enolate formation but may degrade acid-sensitive groups.

- Solvent choice : Ethanol balances solubility and ease of crystallization. Alternative solvents (e.g., DMF) require post-reaction purification adjustments .

Q. What strategies address discrepancies between theoretical and experimental bond parameters?

Mismatches in bond lengths/angles (e.g., C=O or C-Br) may arise from crystal packing forces or anharmonic vibrations. Hybrid functionals (e.g., B3LYP-D3) with dispersion corrections improve DFT accuracy. XRD-derived thermal ellipsoids can guide adjustments .

Biological Evaluation & Data Analysis

Q. How should antimicrobial assays be designed to evaluate this compound’s efficacy?

Use standardized protocols (e.g., broth microdilution per CLSI guidelines). Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and measure MIC (Minimum Inhibitory Concentration). Moderate activity (MIC ~50–100 µg/mL) suggests further derivatization (e.g., halogen substitution) .

Q. What computational tools predict binding interactions with biological targets?

Molecular docking (AutoDock Vina, GOLD) simulates ligand-enzyme interactions. For chalcones, prioritize targets like Mycobacterium tuberculosis enoyl-ACP reductase or fungal CYP51. Validate docking poses with MD simulations (GROMACS) to assess stability .

Data Contradiction & Troubleshooting

Q. Why might XRD and NMR data conflict in confirming stereochemistry?

Dynamic disorder in crystals or solvent-induced conformational changes can distort XRD results. Cross-validate with NOESY (NMR) to detect spatial proximities (e.g., alkene proton correlations) .

Q. How to resolve inconsistent antimicrobial results across studies?

Variability may stem from assay conditions (e.g., inoculum size, growth medium). Perform dose-response curves in triplicate and use statistical tools (e.g., ANOVA with Tukey’s post-test). Re-evaluate compound stability under assay conditions (e.g., DMSO solubility) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.